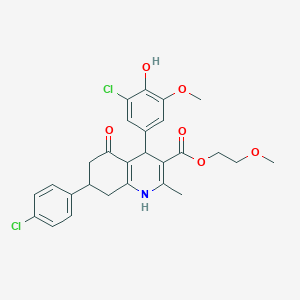![molecular formula C23H26N2O4 B4999299 5-{4-[3-(4-tert-butylphenoxy)propoxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B4999299.png)
5-{4-[3-(4-tert-butylphenoxy)propoxy]benzylidene}-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{4-[3-(4-tert-butylphenoxy)propoxy]benzylidene}-2,4-imidazolidinedione, commonly known as thiazolidinedione, is a class of drugs that have been extensively studied for their potential therapeutic benefits in various diseases. Thiazolidinediones are synthetic compounds that act as agonists of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.
作用机制
Thiazolidinediones act as agonists of PPARγ, a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. Upon activation, PPARγ forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.
This results in the transcriptional activation or repression of target genes, leading to various physiological effects such as enhanced glucose uptake and utilization, reduced insulin resistance, and anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
Thiazolidinediones have been shown to have various biochemical and physiological effects, including:
1. Enhanced glucose uptake and utilization in peripheral tissues such as skeletal muscle and adipose tissue, leading to improved insulin sensitivity and glycemic control.
2. Reduced insulin resistance and hepatic glucose production, leading to improved glucose homeostasis.
3. Anti-inflammatory effects, including reduced expression of pro-inflammatory cytokines and chemokines, and inhibition of NF-κB and AP-1 signaling pathways.
4. Anti-tumor effects, including inhibition of cell proliferation and survival, induction of apoptosis, and inhibition of angiogenesis.
实验室实验的优点和局限性
Thiazolidinediones have several advantages for lab experiments, including their well-established mechanism of action, availability of various synthetic analogs with different pharmacological properties, and extensive preclinical and clinical data on their safety and efficacy.
However, thiazolidinediones also have some limitations for lab experiments, including their potential for off-target effects, variability in response among different cell types and tissues, and the need for careful dosing and monitoring to avoid adverse effects.
未来方向
There are several future directions for research on thiazolidinediones, including:
1. Identification of novel synthetic analogs with improved pharmacological properties, such as increased potency, selectivity, and bioavailability.
2. Development of combination therapies with other drugs or natural compounds that target complementary pathways or mechanisms of action.
3. Investigation of the role of thiazolidinediones in the pathogenesis and treatment of other diseases, such as cardiovascular disease, liver disease, and autoimmune disorders.
4. Elucidation of the molecular mechanisms underlying the variability in response to thiazolidinediones among different cell types and tissues, and development of personalized treatment strategies based on genetic and epigenetic factors.
5. Exploration of the potential of thiazolidinediones as modulators of the gut microbiota and their effects on host metabolism and immune function.
In conclusion, thiazolidinediones are a class of drugs with well-established pharmacological properties and extensive preclinical and clinical data on their safety and efficacy. They have potential therapeutic benefits in various diseases, including diabetes, cancer, and neurodegenerative disorders, and are a promising area of research for the development of novel therapies and personalized treatment strategies.
合成方法
The synthesis of thiazolidinediones involves the reaction of 2,4-thiazolidinedione with an aldehyde or ketone in the presence of a base catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of a Schiff base intermediate, which is then reduced to form the final product.
科学研究应用
Thiazolidinediones have been extensively studied for their potential therapeutic benefits in various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes, thiazolidinediones have been shown to improve insulin sensitivity and glycemic control by activating PPARγ and enhancing glucose uptake and utilization in peripheral tissues.
In cancer, thiazolidinediones have been shown to inhibit tumor growth and metastasis by modulating various signaling pathways involved in cell proliferation, survival, and angiogenesis. In neurodegenerative disorders, thiazolidinediones have been shown to have neuroprotective effects by reducing oxidative stress and inflammation and promoting neuronal survival and regeneration.
属性
IUPAC Name |
(5Z)-5-[[4-[3-(4-tert-butylphenoxy)propoxy]phenyl]methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-23(2,3)17-7-11-19(12-8-17)29-14-4-13-28-18-9-5-16(6-10-18)15-20-21(26)25-22(27)24-20/h5-12,15H,4,13-14H2,1-3H3,(H2,24,25,26,27)/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNNYCSPULUBET-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)/C=C\3/C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[(4-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4999218.png)
![3-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}-2-cyanoacrylamide](/img/structure/B4999225.png)

![4-butoxy-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B4999251.png)
![1-(3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B4999262.png)
![isopropyl 5-methyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4999286.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4999291.png)
![4-[3-(2-fluorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4999296.png)
![1-[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4999302.png)
![3-chloro-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4999308.png)
![N-(2-methoxyphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4999312.png)
![N-(3-methylphenyl)-3-{1-[(2,4,5-trifluorophenyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B4999319.png)
![5-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B4999323.png)
